- Chemo/regioselective Aza-Michael additions of amines to conjugate alkenes catalyzed by polystyrene-supported AlCl3, Tetrahedron, 2013, 69(6), 1712-1716

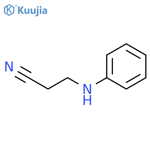

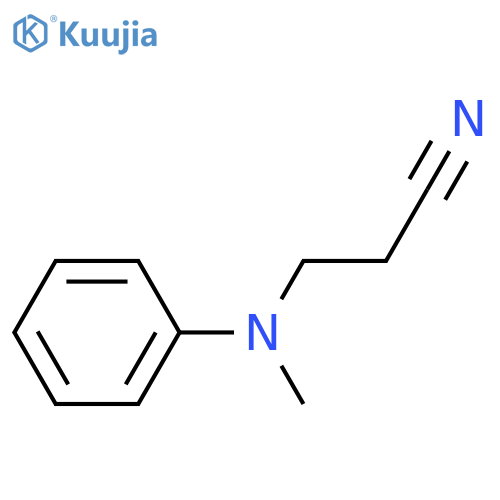

Cas no 94-34-8 (N-(2-Cyanoethyl)-N-methylaniline)

94-34-8 structure

Nombre del producto:N-(2-Cyanoethyl)-N-methylaniline

Número CAS:94-34-8

MF:C10H12N2

Megavatios:160.215682029724

MDL:MFCD00019856

CID:34744

PubChem ID:87565930

N-(2-Cyanoethyl)-N-methylaniline Propiedades químicas y físicas

Nombre e identificación

-

- 3-(Methyl(phenyl)amino)propanenitrile

- 3-(N-Methylanilino)propionitrile

- 3-(Methylphenylamino)propionitrile

- N-Cyanoethyl-N-methylaniline

- N-(2-Cyanoethyl)-N-methylaniline

- N-Methyl-N-(2-cyanoethyl)aniline

- 3-(N-Methyl-N-phenylamino)propionitrile

- 3-(N-methylanilino)propiononitrile

- Propanenitrile, 3-(methylphenylamino)-

- 3-[methyl(phenyl)amino]propanenitrile

- IXXLKTZOCSRXEM-UHFFFAOYSA-N

- N-.beta.-Cyanoethyl-N-methylaniline

- Propionitrile, 3-(N-methylanilino)-

- .beta.-(N-Methylanilino)propionitrile

- n-Methyl-n-cyanoethyl aniline

- beta-(

- 3-(Methylphenylamino)propanenitrile (ACI)

- Propionitrile, 3-(N-methylanilino)- (6CI, 7CI, 8CI)

- N-β-Cyanoethyl-N-methylaniline

- NSC 73689

- NSC 91616

- β-(N-Methylanilino)propionitrile

- 3-(Methylanilino)propanenitrile #

- AKOS000194121

- CS-0151255

- NSC-91616

- Beta-(N-methylanilio)propionitrile

- W-100198

- NS00040391

- 94-34-8

- N-cyanoethyl methylaniline

- NCIOpen2_000346

- beta-(N-Methylanilino)propionitrile

- MFCD00019856

- NSC91616

- AI3-28714

- 3-(N-methylanilino)propanenitrile

- SCHEMBL149631

- DS-6285

- n,n-cyanoethyl-methylaniline

- H10690

- EINECS 202-325-5

- DTXSID6059102

- DB-057495

- .beta.-N-Methylanilinopropionitrile

- N-beta-Cyanoethyl-N-methylaniline

- n-methyl-n-cyanoethylaniline

-

- MDL: MFCD00019856

- Renchi: 1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3

- Clave inchi: IXXLKTZOCSRXEM-UHFFFAOYSA-N

- Sonrisas: N#CCCN(C)C1C=CC=CC=1

- Brn: 2803416

Atributos calculados

- Calidad precisa: 160.10000

- Masa isotópica única: 160.1

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 3

- Complejidad: 162

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 1.7

- Carga superficial: 0

- Superficie del Polo topológico: 27

Propiedades experimentales

- Color / forma: Brown oil

- Denso: 1.035

- Punto de ebullición: 186°C/23mmHg(lit.)

- Punto de inflamación: 125-127°C/4mm

- índice de refracción: 1.56

- PSA: 27.03000

- Logp: 2.03648

- Disolución: Not determined

- FEMA: 2420

N-(2-Cyanoethyl)-N-methylaniline Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H302+H312+H332-H315-H319

- Declaración de advertencia: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- Wgk Alemania:3

- Código de categoría de peligro: R20/21/22;R36/37/38

- Instrucciones de Seguridad: S26-S36

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R20/21/22; R36/37/38

- Grupo de embalaje:III

- TSCA:Yes

- Categoría de embalaje:III

N-(2-Cyanoethyl)-N-methylaniline Datos Aduaneros

- Código HS:2926909090

- Datos Aduaneros:

China Customs Code:

2926909090Overview:

2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-(2-Cyanoethyl)-N-methylaniline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB140381-500 g |

N-(2-Cyanoethyl)-N-methylaniline, 97%; . |

94-34-8 | 97% | 500g |

€102.70 | 2023-05-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99710-100g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 97% | 100g |

¥60.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221895-1kg |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 97% | 1kg |

¥376.00 | 2024-04-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-100g |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 98% | 100g |

¥54.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN220-5g |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 97% | 5g |

50CNY | 2021-05-08 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-2.5kg |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 98% | 2.5kg |

¥720.90 | 2023-09-01 | |

| Aaron | AR003SY8-100g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 99% | 100g |

$8.00 | 2024-07-18 | |

| Aaron | AR003SY8-500g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 99% | 500g |

$27.00 | 2024-07-18 | |

| A2B Chem LLC | AB76388-5g |

N-(2-Cyanoethyl)-n-methylaniline |

94-34-8 | 97% | 5g |

$4.00 | 2024-07-18 | |

| A2B Chem LLC | AB76388-25g |

N-(2-Cyanoethyl)-n-methylaniline |

94-34-8 | 98%(GC) | 25g |

$17.00 | 2024-04-19 |

N-(2-Cyanoethyl)-N-methylaniline Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Catalysts: Aluminum chloride (polystyrene-supported) ; 3 h, 70 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ; 12 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min

Referencia

- Iridium-catalyzed reductive amination of carboxylic acids, Journal of Catalysis, 2023, 418, 283-289

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Phenylsilane Catalysts: Dimanganese decacarbonyl , 2-(Dicyclohexylphosphino)-9-(2-pyridinyl)-9H-carbazole Solvents: Acetonitrile ; 15 h, 1 bar, 100 °C

Referencia

- Mn-Catalyzed Selective Double and Mono-N-Formylation and N-Methylation of Amines by using CO2, ChemSusChem, 2019, 12(13), 3054-3059

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: Yttrium nitrate ; 24 h, rt

Referencia

- Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditions, Catalysis Communications, 2008, 9(6), 1189-1195

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tris(pentafluorophenyl)borane Solvents: Butyl ether ; 8 h, 100 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt

Referencia

- Boron-catalyzed N-alkylation of amines using carboxylic acids, Angewandte Chemie, 2015, 54(31), 9042-9046

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: Silver triflate , Nickel bromide Solvents: Toluene ; 24 h, 100 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- A Simple and General Nickel-Catalyzed Michael-Type Hydroamination of Activated Olefins Using Arylamines, Asian Journal of Organic Chemistry, 2022, 11(11),

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Formic acid Catalysts: tert-Butylhydroquinone , Cupric chloride Solvents: Water ; 6 h, reflux

Referencia

- A method for preparing N-alkyl-N-cyanoethylarylamine, China, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Catalysts: Copper Solvents: Ethanol ; 4 h, rt

Referencia

- Bio-heterogeneous Cu(0)NC@PHA for n-aryl/alkylation at room temperature, Polyhedron, 2021, 206,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Diphenylsilane Catalysts: Cesium carbonate Solvents: Acetonitrile ; 72 h, 1 atm, 80 °C

Referencia

- Selective Formylation and Methylation of Amines using Carbon Dioxide and Hydrosilane Catalyzed by Alkali-Metal Carbonates, ACS Catalysis, 2016, 6(11), 7876-7881

Métodos de producción 10

Condiciones de reacción

1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 17 h, 14 kbar, rt

Referencia

- Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure, Journal of Organic Chemistry, 2015, 80(20), 10375-10379

Métodos de producción 11

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 1 atm, 80 °C

Referencia

- Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis, Science Bulletin, 2019, 64(11), 723-729

Métodos de producción 13

Condiciones de reacción

Referencia

- Process and catalyst for the preparation of mono-N-(2-cyanoethyl)anilines from N-substituted anilines and acrylonitrile., European Patent Organization, , ,

Métodos de producción 14

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Dipotassium phosphate , 18-Crown-6 Solvents: Tetrahydrofuran ; 12 h, 80 °C

Referencia

- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis, Chinese Chemical Letters, 2020, 31(1), 111-114

Métodos de producción 16

Condiciones de reacción

1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Water ; 40 h, rt

Referencia

- A catalytic method for room-temperature Michael additions using 12-tungstophosphoric acid as a reusable catalyst in water, Synthesis, 2008, (24), 3931-3936

Métodos de producción 17

Condiciones de reacción

1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(tetramethyldivinyldisiloxane)diplatinum Solvents: Butyl ether ; 10 min, rt

1.2 Reagents: Phenylsilane ; 18 h, 60 °C

1.2 Reagents: Phenylsilane ; 18 h, 60 °C

Referencia

- General catalytic methylation of amines with formic acid under mild reaction conditions, Chemistry - A European Journal, 2014, 20(26), 7878-7883

Métodos de producción 18

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ; rt → 80 °C; 15 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt

Referencia

- Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst, Catalysis Science & Technology, 2016, 6(16), 6172-6176

Métodos de producción 20

Condiciones de reacción

1.1 Catalysts: Styrene-4-vinylbenzyl chloride copolymer (aminated with 1-methylimidazole, anion-exchanged with tetrafluoroborate) , Gadolinium triflate (polymer-supported) Solvents: Acetone ; 24 h, rt

1.2 24 h, rt

1.2 24 h, rt

Referencia

- Imidazolium-based polymer supported gadolinium triflate as a heterogeneous recyclable Lewis acid catalyst for Michael additions, Tetrahedron Letters, 2008, 49(21), 3466-3470

N-(2-Cyanoethyl)-N-methylaniline Raw materials

N-(2-Cyanoethyl)-N-methylaniline Preparation Products

N-(2-Cyanoethyl)-N-methylaniline Literatura relevante

-

Hong Xu,Kang-Cheng Zheng,Yao Chen,Yi-Zhi Li,Li-Jun Lin,Hong Li,Pei-Xin Zhang,Liang-Nian Ji Dalton Trans. 2003 2260

-

R. J. Bates,J. Cymerman-Craig,M. Moyle,R. J. Young J. Chem. Soc. 1956 388

-

Xiaoming Liu,Li Mei Lindy Chia,Colin A. Kilner,Lesley J. Yellowlees,Mark Thornton-Pett,Swiatoslaw Trofimenko,Malcolm A. Halcrow effect on the lifetime of an aryl radical cation. Xiaoming Liu Li Mei Lindy Chia Colin A. Kilner Lesley J. Yellowlees Mark Thornton-Pett Swiatoslaw Trofimenko Malcolm A. Halcrow Chem. Commun. 2000 1947

-

Nichabhat Diteepeng,Isobel A. P. Wilson,Jean-Charles Buffet,Zo? R. Turner,Dermot O'Hare Polym. Chem. 2020 11 6308

-

Holger Fleischer,Stefan Glang,Dieter Schollmeyer,Norbert W. Mitzel,Michael Bühl Dalton Trans. 2004 3765

94-34-8 (N-(2-Cyanoethyl)-N-methylaniline) Productos relacionados

- 1555-66-4(N,N-Bis(2-cyanoethyl)aniline)

- 148-87-8(3-(Ethylphenylamino)propanenitrile)

- 1075-76-9(3-Anilinopropionitrile)

- 61852-40-2(3-(Butyl(phenyl)amino)propanenitrile)

- 2171597-73-0(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)pent-4-ynamidoacetic acid)

- 2580251-79-0(tert-butyl N-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)carbamate)

- 1805622-13-2(2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine)

- 1361529-03-4(4'-(Bromomethyl)-2,3,4,5,6-pentachloro-2',3',5',6'-tetrafluorobiphenyl)

- 859108-21-7(4-({1,4-dioxa-8-azaspiro4.5decan-8-yl}methyl)-6-hydroxy-7-methyl-2H-chromen-2-one)

- 2228890-28-4(4-1-(aminooxy)propan-2-ylbenzonitrile)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Amadis Chemical Company Limited

Miembros de la medalla de oro

Proveedor de China

Reactivos

PRIBOLAB PTE.LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos